molecular formula C10H12N4O7 B1200462 Uric acid ribonucleoside CAS No. 2124-54-1

Uric acid ribonucleoside

Cat. No.: B1200462
CAS No.: 2124-54-1
M. Wt: 300.22 g/mol
InChI Key: MFGPUMDDJCTHOI-UMMCILCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric acid ribonucleoside is a nucleoside compound formed by the combination of uric acid and ribose It is a derivative of uric acid, which is a product of purine metabolism in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uric acid ribonucleoside typically involves the reaction of uric acid with ribose under specific conditions. One common method is the Fischer glycosylation, where uric acid is reacted with ribose in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the glycosidic bond between uric acid and ribose.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis. Enzymes like nucleoside phosphorylases can catalyze the formation of this compound from uric acid and ribose under milder conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Uric acid ribonucleoside can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form allantoin and other oxidation products.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ribose moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Allantoin and other uric acid derivatives.

    Reduction: Dihydro this compound.

    Substitution: Various substituted uric acid ribonucleosides.

Scientific Research Applications

Uric acid ribonucleoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nucleoside chemistry and the behavior of nucleosides under different conditions.

    Biology: this compound is studied for its role in purine metabolism and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on diseases related to purine metabolism, such as gout and hyperuricemia.

    Industry: It is used in the development of biosensors for detecting uric acid levels in biological samples, which is important for diagnosing and monitoring conditions like gout and kidney diseases.

Mechanism of Action

The mechanism of action of uric acid ribonucleoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage.

    Purine Metabolism: It participates in the purine salvage pathway, helping to recycle purines and maintain nucleotide balance in cells.

    Enzyme Inhibition: this compound can inhibit certain enzymes involved in purine metabolism, thereby regulating the levels of uric acid and other purine metabolites.

Comparison with Similar Compounds

    Inosine: A purine nucleoside that is an intermediate in the degradation of purines to uric acid.

    Xanthosine: Another purine nucleoside involved in purine metabolism.

    Guanosine: A purine nucleoside that is a building block of RNA.

Comparison:

    Uniqueness: Uric acid ribonucleoside is unique in its structure, combining uric acid with ribose, which gives it distinct chemical and biological properties compared to other purine nucleosides.

    Antioxidant Properties: Unlike inosine and guanosine, this compound has significant antioxidant properties due to the presence of uric acid.

    Metabolic Role: It plays a specific role in the purine salvage pathway, which is different from the roles of inosine and xanthosine in purine metabolism.

Properties

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,9-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-9(19)12-6)7(18)13-10(14)20/h2,4-5,8,15-17H,1H2,(H2,11,12,19)(H,13,18,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGPUMDDJCTHOI-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC2=O)NC(=O)N3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943660
Record name 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2124-54-1
Record name β-D-3-Ribofuranosyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2124-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uric acid riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002124541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Dihydroxy-3-pentofuranosyl-3,9-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric acid ribonucleoside
Reactant of Route 2
Uric acid ribonucleoside
Reactant of Route 3
Uric acid ribonucleoside
Reactant of Route 4
Uric acid ribonucleoside
Reactant of Route 5
Uric acid ribonucleoside
Reactant of Route 6
Uric acid ribonucleoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.